molecular formula C33H35FN2NaO7 B565547 Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity CAS No. 1316291-19-6

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity

Cat. No. B565547
CAS RN: 1316291-19-6
M. Wt: 613.638
InChI Key: XSBRPKONJANHID-UHFFFAOYSA-N
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Description

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a cyclic sodium salt of the active ingredient atorvastatin . It is an impurity that can be found in the final product of atorvastatin due to incomplete synthesis or degradation of the active ingredient . The molecular formula is C33 H34 F N2 O7 . Na and the molecular weight is 612.62 .


Molecular Structure Analysis

The molecular formula of this compound is C33 H34 F N2 O7 . Na . This indicates that the compound contains 33 carbon atoms, 34 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 7 oxygen atoms, and 1 sodium atom.


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in methanol . The melting point is greater than 150°C (dec.) .

Scientific Research Applications

Overview of Atorvastatin Impurities in Research

Atorvastatin, a widely known HMG-CoA reductase inhibitor, significantly lowers plasma cholesterol and triglyceride levels. Its impurities, including the cyclic sodium salt (isopropyl) variant, have prompted detailed pharmacological and analytical investigations to understand their impact on drug efficacy, safety, and quality control. This exploration is crucial for optimizing atorvastatin's therapeutic potential while ensuring drug purity and safety standards are upheld.

Pharmacokinetic and Analytical Exploration

Recent studies have emphasized the importance of understanding the pharmacokinetic behavior of atorvastatin and its impurities. The physiologically based pharmacokinetic (PBPK) models of atorvastatin, for instance, offer insights into complex pharmacokinetic processes, potentially guiding dose optimization and enhancing drug efficacy (Reig-López et al., 2021). Additionally, comprehensive analytical methods have been developed for atorvastatin's quality control, highlighting the significance of monitoring impurities to maintain pharmaceutical quality (Kogawa et al., 2019).

Implications for Drug Efficacy and Safety

The presence of atorvastatin impurities has implications for both drug efficacy and safety, with potential effects on pharmacodynamics and risk of adverse events. Understanding the interplay between atorvastatin, its impurities, and pharmacokinetic parameters is crucial for optimizing therapeutic outcomes and minimizing risks. This involves detailed studies on the metabolic pathways, enzyme interactions, and genetic factors influencing atorvastatin's pharmacological effects (Shitara & Sugiyama, 2006).

Mechanism of Action

Safety and Hazards

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is generally considered safe, but higher levels can potentially cause side effects . It is advised to avoid dust formation, breathing vapours, mist or gas, and contact with skin, eyes or clothing . It should be stored at -20° C .

properties

IUPAC Name

sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLRXFXFFHQDSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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